GW0742

Vue d'ensemble

Description

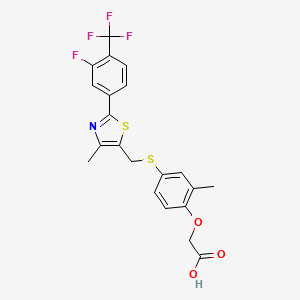

GW0742, also known as GW610742 and Fitorine, is a potent and highly selective PPARδ/β agonist . It has been investigated for drug use by GlaxoSmithKline . It is a synthetic compound that binds to PPARδ, activating it to perform its functions more effectively . The compound’s selectivity for PPARδ allows it to efficiently target and enhance the functions of this particular receptor without significantly affecting other receptors .

Molecular Structure Analysis

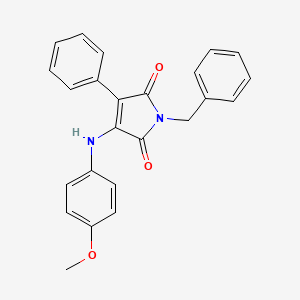

The molecular formula of GW0742 is C21H17F4NO3S2 . Its molecular weight is 471.48 g/mol . The structure of GW0742 is very similar to that of Cardarine, with only a small difference in one atom .

Chemical Reactions Analysis

GW0742 has been shown to modulate signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism . It attenuates ERK1/2 and Akt phosphorylation stimulated by growth-promoting agonists . This effect is not reversed by the specific PPARβ/δ antagonist, GSK0660, but is inhibited by vanadate, a potent protein tyrosine phosphatase inhibitor .

Applications De Recherche Scientifique

Metabolic Regulation and Energy Homeostasis

- Application Summary: GW0742 has been utilized in research exploring metabolic regulation and energy homeostasis . It works by activating PPAR receptors in the body, which play a crucial role in regulating energy metabolism . By stimulating the PPAR pathway, GW0742 enhances the expression of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid utilization .

- Methods and Procedures: In studies, GW0742 is often administered orally to animal models to assess its effects on metabolic regulation .

- Results: GW0742’s ability to modulate genes involved in metabolism has shown potential in addressing conditions like obesity and diabetes .

Anti-Inflammatory Effects

- Application Summary: GW0742 has demonstrated anti-inflammatory properties by reducing inflammation and oxidative stress, key contributors to various diseases .

- Methods and Procedures: Inflammation-induced models are used to test the anti-inflammatory effects of GW0742 .

- Results: GW0742 has been reported to suppress the production of pro-inflammatory molecules while promoting the release of anti-inflammatory substances .

Cardiovascular Function

- Application Summary: GW0742 has shown potential in managing cardiovascular diseases by affecting lipid metabolism and reducing inflammation .

- Methods and Procedures: GW0742 is administered to animal models to assess its effects on cardiovascular function .

- Results: GW0742 has demonstrated cardiovascular protective effects in preclinical studies, potentially reducing atherosclerosis, improving cardiac function, and modulating vascular inflammation and remodeling .

Neuroprotective Properties

- Application Summary: There is increasing interest in the role of GW0742 in neurodegenerative diseases .

- Methods and Procedures: Neurodegenerative disease models are used to assess the neuroprotective properties of GW0742 .

- Results: GW0742 has exhibited neuroprotective properties by reducing inflammation and oxidative stress, which are key contributors to the progression of diseases like Alzheimer’s and Parkinson’s .

Cancer Treatment

- Application Summary: GW0742 has shown potential in inducing apoptosis in cancer cells, promoting their self-destruction, and inhibiting tumor progression . It has also been suggested to affect tumor growth and metastasis .

- Methods and Procedures: In studies, GW0742 is often administered to cancer cell lines or animal models to assess its effects on tumor growth and progression .

- Results: Treatment with the PPARβ/δ agonist GW0742 has been shown to increase tumor growth, angiogenesis, and metastases formation in vivo .

Liver Diseases

- Application Summary: GW0742 may potentially affect liver function. PPARδ agonists have been associated with hepatic steatosis, a condition characterized by the accumulation of fat in the liver .

- Methods and Procedures: In studies, GW0742 is often administered to animal models to assess its effects on liver function .

- Results: Regular liver function tests are advisable while using GW0742 to monitor any changes in liver enzymes .

Skin Diseases

- Application Summary: GW0742 has shown potential in treating skin diseases like psoriasis . It works by inhibiting PPAR β/δ, which is involved in the development of psoriasis .

- Methods and Procedures: In studies, GW0742 is often applied topically to skin disease models to assess its effects .

- Results: GW0742 has demonstrated potential in preventing psoriasis-like skin disease .

Eye Health

- Application Summary: GW0742 may potentially improve eye health . As a PPARδ agonist, it could play a role in the metabolism of fatty acids in the eye, which is crucial for maintaining eye health .

- Methods and Procedures: In studies, GW0742 is often administered to animal models to assess its effects on eye health .

- Results: While specific results are not detailed, the potential of GW0742 in improving eye health has been noted .

Safety And Hazards

GW0742 may potentially affect liver function . PPARδ agonists have been associated with hepatic steatosis, a condition characterized by the accumulation of fat in the liver . Regular liver function tests are advisable while using GW0742 to monitor any changes in liver enzymes . In terms of handling and storage, it is advised to avoid dust formation, avoid breathing vapors, mist, or gas, and to provide appropriate exhaust ventilation at places where dust is formed .

Propriétés

IUPAC Name |

2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVNEWGKWRGSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040760 | |

| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[({2-[3-Fluoro-4-(Trifluoromethyl)phenyl]-4-Methyl-1,3-Thiazol-5-Yl}methyl)sulfanyl]-2-Methylphenoxy}acetic Acid | |

CAS RN |

317318-84-6 | |

| Record name | 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW0742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-0742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)

![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)

![6-(4-{[3-(2,6-Dichlorophenyl)-5-(1-Methylethyl)isoxazol-4-Yl]methoxy}phenyl)quinoline-2-Carboxylic Acid](/img/structure/B1672370.png)

![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)

![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1672372.png)

![N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1672388.png)